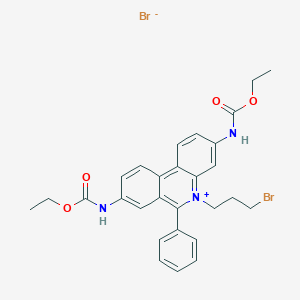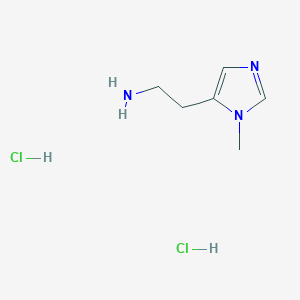
2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane can lead to the formation of dihydrochloride tetrahydrate, showcasing a method for synthesizing related imidazole derivatives through reaction and crystallization processes (Štefan et al., 2020). Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone demonstrates another approach, utilizing a one-pot reaction for the formation of complex molecules (Ünaleroğlu et al., 2002).
Molecular Structure Analysis
The molecular structure of imidazole-related compounds has been extensively studied. For example, the crystal and molecular structures of certain imidazole derivatives were determined by single-crystal X-ray diffraction, revealing detailed geometric parameters and extensive hydrogen bonding networks, which are crucial for understanding the compound's physical and chemical behavior (Şahin et al., 2014).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, underpinning their reactivity and potential applications. For instance, the reactivity of enehydroxylamino ketones with electrophiles has been studied, showing the sites of electrophilic attack and subsequent reactions leading to nitriles and vinyl nitroxides (Reznikov et al., 2004).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting points and water loss temperatures, are critical for their practical applications. The dehydration and crystallization processes significantly impact the physical state and stability of these compounds, as demonstrated in the study of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (Štefan et al., 2020).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including their binding and nuclease activities, have been explored, offering insights into their potential applications in biological systems. For example, Cu(II) complexes of tridentate ligands based on imidazole show significant DNA binding propensity and nuclease activity, highlighting the importance of understanding these chemical properties for developing new therapeutic agents (Kumar et al., 2012).
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Imiquimod and its analogues, including compounds structurally related to 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride, activate the immune system by inducing cytokines like IFN-α, -β, and various interleukins. This mechanism does not rely on direct antiviral or antiproliferative actions but through localized cytokine stimulation. The therapeutic implications of such immune response modifiers are vast, with applications ranging from treating viral infections, like genital herpes, to managing neoplastic diseases, including basal cell carcinoma. Imiquimod's topical application has demonstrated utility in various cutaneous conditions, underscoring the potential of imidazole derivatives in dermatological therapy (Syed, 2001).
Central Nervous System Applications
Research has shown that certain imidazole derivatives, acting on central monoamine systems, offer new avenues for antihypertensive therapy. These compounds, through their action on alpha-2 adrenoceptors and imidazoline receptors, provide a mechanism for the management of hypertension, demonstrating the flexibility of imidazole derivatives in crossing therapeutic boundaries from immunomodulation to cardiovascular health (Head, 1995).
Antimicrobial and Antifungal Properties
Imidazole compounds are crucial in developing antimicrobial and antifungal agents, with derivatives like ketoconazole and clotrimazole highlighting the class's effectiveness. These substances act against a wide array of microbial pathogens, making imidazole derivatives essential components of the pharmaceutical armamentarium against infections. The broad spectrum of activity supports further exploration into imidazole-based compounds for antimicrobial resistance (American Journal of IT and Applied Sciences Research, 2022).
Enzyme Inhibition and Drug Metabolism
The role of imidazole derivatives extends into the realm of enzyme inhibition, particularly influencing cytochrome P450 isoforms in human liver microsomes. These interactions are pivotal in drug metabolism and the mitigation of drug-drug interactions, showcasing imidazole derivatives' critical role in pharmacokinetics and pharmacodynamics. The selective inhibition of specific P450 enzymes by imidazole derivatives underscores their potential in designing safer and more effective therapeutic agents (Khojasteh et al., 2011).
Neuroprotective and Antidepressant Effects
Further research into imidazole derivatives reveals their potential in neuroprotection and mood regulation. For instance, tianeptine, with structural similarities to tricyclic antidepressants and possibly related derivatives, demonstrates a complex interaction with neurotransmitter systems, coupled with effects on neuronal plasticity. These properties make it a unique agent in treating depressive disorders, emphasizing the neurobiological versatility of imidazole compounds (McEwen & Olié, 2005).
Safety and Hazards
The safety data sheet for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” indicates that it is a non-combustible solid . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Methylhistamine dihydrochloride is a degradation product of histamine . It is associated with the immune response and shows upregulation in vaccinated mice . The primary targets of this compound are histamine receptors, particularly H3 and H4 receptors . These receptors are primarily found in the central nervous system (CNS) and immune tissues .
Mode of Action
The mode of action of 3-Methylhistamine dihydrochloride involves its interaction with histamine receptors. Histamine acts directly on blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors . The H3 receptor is likely involved in antinociception and has been linked with cognitive, neurodegenerative, and sleep disorders .
Biochemical Pathways
Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), which is dependent on the cofactor pyridoxal-5′-phosphate . The remaining histamine is metabolized by two enzymatic pathways: histamine Nτ-methyltransferase (HMT) and diamine oxidase (DAO) before excretion .
Pharmacokinetics
It is known that the compound is a degradation product of histamine
Result of Action
The molecular and cellular effects of 3-Methylhistamine dihydrochloride’s action are primarily related to its role in the immune response. It shows upregulation in vaccinated mice, suggesting a role in immune activation . Additionally, histamine has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .
Eigenschaften
IUPAC Name |
2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIZIDNCJBKIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585229 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36475-47-5 |
Source


|
| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



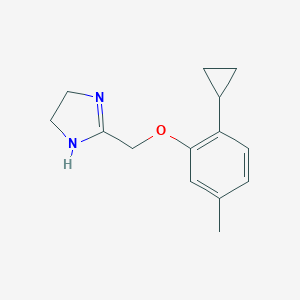



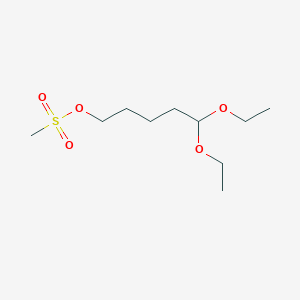

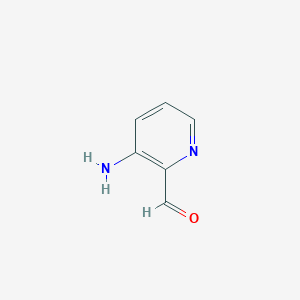
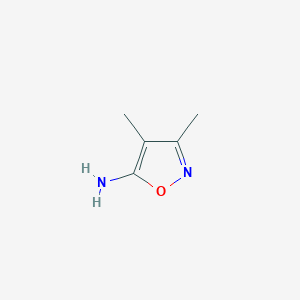

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)

